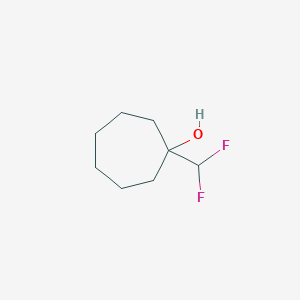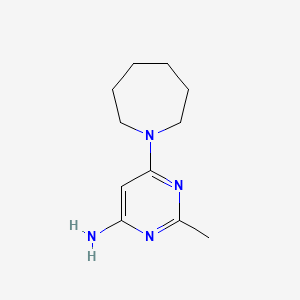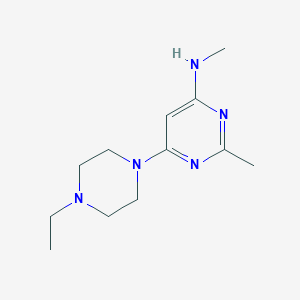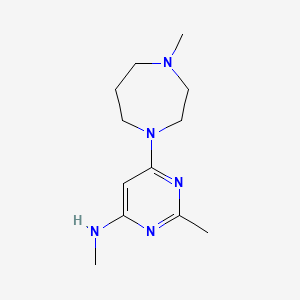![molecular formula C11H20N4O B1493132 1-(2-アジドエチル)デカヒドロベンゾ[e][1,4]オキサゼピン CAS No. 2098116-04-0](/img/structure/B1493132.png)
1-(2-アジドエチル)デカヒドロベンゾ[e][1,4]オキサゼピン
説明
1-(2-Azidoethyl)decahydrobenzo[e][1,4]oxazepine is a research chemical compound with the molecular formula C11H20N4O and a molecular weight of 224.3 . It has a complexity of 265 and a topological polar surface area of 26.8Ų .
Molecular Structure Analysis
The compound has a canonical SMILES representation asC1CCC2C(C1)COCCN2CCN=[N+]=[N-] . It has 16 heavy atoms, 4 hydrogen bond acceptors, and no hydrogen bond donors . The compound is canonicalized and has 3 rotatable bonds . Physical And Chemical Properties Analysis
The compound has an exact mass of 224.16371127 and a monoisotopic mass of 224.16371127 . It has a formal charge of 0 and an XLogP3 of 2.5 . The compound has 2 undefined atom stereocenters and 0 undefined bond stereocenters .科学的研究の応用
薬理学
薬理学において、1-(2-アジドエチル)デカヒドロベンゾ[e][1,4]オキサゼピンと構造的に関連するジベンゾ[b,f][1,4]オキサゼピン(DBO)誘導体は、幅広い活性を示すことが示されています。 これらは、抗うつ剤、鎮痛剤、カルシウムチャネル拮抗剤、ヒスタミンH4受容体アゴニスト、非ヌクレオシドHIV-1逆転写酵素阻害剤、催涙剤として作用する化合物に見られます 。これらの用途は、このような化合物が新しい治療薬の開発における可能性を示しています。
医薬品化学
医薬品化学において、アゼピン骨格は、心臓血管疾患の治療に用いられる分子における重要な特徴です。 エバセトラピブ、ベナゼプリル、トルバプタンなどの化合物はすべてアゼピン構造を含んでいます 。創薬におけるアゼピン環の汎用性は、1-(2-アジドエチル)デカヒドロベンゾ[e][1,4]オキサゼピンなどの新しい誘導体の研究の重要性を強調しています。
合成化学
合成化学者は、新しい合成プロトコルの開発において、ジベンゾ[b,f][1,4]オキサゼピン誘導体を用いています。 これらには、環状縮合、銅触媒、1,3-双極子環状付加、ドミノ反応、ユギ四成分反応などの方法が含まれます 。このような方法は、薬理学的に興味深いDBO誘導体を生成するために不可欠です。
生化学
生化学において、アゼピン、オキサゼピン、チアゼピンなどのヘテロ環式化合物の研究は、その生物学的活性のために重要です。 これらの化合物の合成と研究は、生物学的プロセスの理解と新しい生化学的ツールの開発に貢献しています .
分析化学
分析化学者は、1-(2-アジドエチル)デカヒドロベンゾ[e][1,4]オキサゼピンの誘導体を、新しい分析方法の開発における基準化合物または試薬として使用する場合があります。 これらの化合物は、クロマトグラフィー分析における標準物質または検出と定量のための複雑な分子の合成における反応物として役立つことができます .
材料科学
材料科学において、オキサゼピン誘導体の構造的および機能的特性は、新しい材料の開発のために探求できます。 それらのユニークな化学的特性は、特定の特性を持つ新しいポリマーやコーティングの生成に貢献する可能性があります .
環境科学
環境科学におけるオキサゼピン誘導体の研究は、環境修復に利用できる新しい化合物や、既存の化学物質の環境に優しい代替品の開発につながる可能性があります .
創薬
アゼピン環系は、多くの医薬品分子に見られる共通の特徴です。 1-(2-アジドエチル)デカヒドロベンゾ[e][1,4]オキサゼピンなどの新しい誘導体の研究は、改善された有効性と安全性プロファイルを備えた新しい薬物候補の発見につながる可能性があります .
作用機序
The mechanism of action of 1-ADB is not fully understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the metabolism of arachidonic acid. In addition, 1-ADB may also act as an agonist of the G protein-coupled receptor GPR119, which is involved in the regulation of glucose homeostasis.
Biochemical and Physiological Effects
1-ADB has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-ADB is an inhibitor of the enzyme cyclooxygenase-2, which is involved in the metabolism of arachidonic acid. In addition, 1-ADB has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. In vivo studies have shown that 1-ADB can reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in mice.
実験室実験の利点と制限
The use of 1-ADB in laboratory experiments has several advantages. It is a relatively inexpensive compound that is readily available. In addition, it is relatively easy to synthesize and has a wide range of applications. However, there are some limitations to its use. For example, it is not soluble in water and must be dissolved in organic solvents. In addition, it can be toxic in high concentrations and must be handled with caution.
将来の方向性
1-ADB has a wide range of potential applications in scientific research. It could be used to develop new peptide-based drugs, such as inhibitors of cyclooxygenase-2 or agonists of GPR119. It could also be used to develop new peptide-based antibiotics and antiviral agents. In addition, it could be used to develop new compounds that have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. Finally, it could be used to develop new compounds that have the potential to treat a variety of diseases, such as diabetes, cancer, and cardiovascular disease.
特性
IUPAC Name |
1-(2-azidoethyl)-3,5,5a,6,7,8,9,9a-octahydro-2H-benzo[e][1,4]oxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c12-14-13-5-6-15-7-8-16-9-10-3-1-2-4-11(10)15/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQDPOWBXNVVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)COCCN2CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



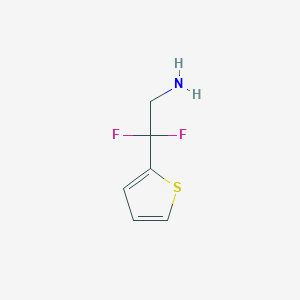

![[1-(2,2-dimethylpropyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1493052.png)

![[1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1493057.png)
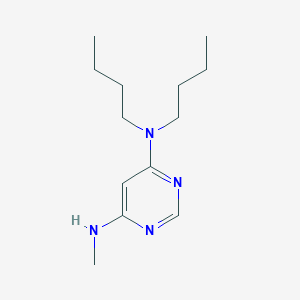
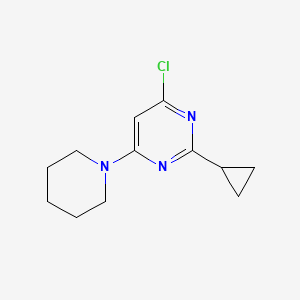

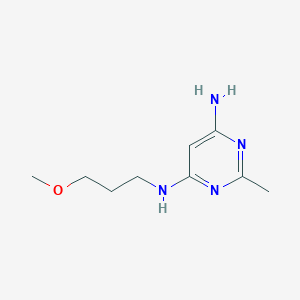
![2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1493067.png)
